4'-Methoxyresveratrol Exhibits 300-Fold Superior Anti-Platelet Potency Compared to Resveratrol
In a direct comparative study against the parent compound resveratrol, the 4'-methoxy derivative was identified as the most potent anti-platelet agent among a series of synthesized methoxy analogues. This derivative demonstrated approximately 2.5 orders of magnitude higher anti-platelet activity against TRAP-induced platelet aggregation [1].
| Evidence Dimension | Anti-platelet activity |
|---|---|
| Target Compound Data | Approximately 2.5 orders of magnitude higher anti-platelet activity than resveratrol |
| Comparator Or Baseline | Resveratrol (baseline activity defined as 1x) |
| Quantified Difference | ~316-fold increase in potency (calculated from 2.5 orders of magnitude) |
| Conditions | TRAP-induced platelet aggregation in platelet-rich plasma (PRP) from healthy human volunteers |
Why This Matters
This >300-fold potency advantage over resveratrol in a clinically relevant platelet aggregation model establishes 4'-Methoxyresveratrol as a superior candidate for anti-thrombotic research, justifying its procurement over unmodified resveratrol for cardiovascular studies.
- [1] Fragopoulou, E.; et al. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. *Molecules* **2023**, *28*, 5547. DOI: 10.3390/molecules28145547. View Source
